molecular formula C11H11BrF2O3 B7989808 2-(2-(5-Bromo-2,3-difluorophenoxy)ethyl)-1,3-dioxolane

2-(2-(5-Bromo-2,3-difluorophenoxy)ethyl)-1,3-dioxolane

Cat. No.: B7989808
M. Wt: 309.10 g/mol
InChI Key: MEFCHDHWNWEHMH-UHFFFAOYSA-N
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Description

2-(2-(5-Bromo-2,3-difluorophenoxy)ethyl)-1,3-dioxolane is a chemical compound with the molecular formula C12H13BrF2O3 It is characterized by the presence of a bromine atom, two fluorine atoms, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Bromo-2,3-difluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2,3-difluorophenol with ethylene oxide in the presence of a base to form 2-(5-bromo-2,3-difluorophenoxy)ethanol. This intermediate is then reacted with a suitable dioxolane derivative under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Bromo-2,3-difluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a difluorophenoxy derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of difluorophenoxy derivatives.

    Substitution: Formation of new derivatives with substituted nucleophiles.

Scientific Research Applications

2-(2-(5-Bromo-2,3-difluorophenoxy)ethyl)-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(5-Bromo-2,3-difluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target molecules. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-difluoropyridine
  • 2-(5-Bromo-2,3-difluorophenoxy)ethanol
  • 5-Bromo-2-fluoropyridine

Uniqueness

2-(2-(5-Bromo-2,3-difluorophenoxy)ethyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity. The dioxolane ring also adds to its uniqueness by providing additional stability and potential for diverse chemical modifications .

Properties

IUPAC Name

2-[2-(5-bromo-2,3-difluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O3/c12-7-5-8(13)11(14)9(6-7)15-2-1-10-16-3-4-17-10/h5-6,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFCHDHWNWEHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=C(C(=CC(=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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